2-Chloropent-4-enoic acid
Description
2-Chloropent-4-enoic acid (C₅H₇ClO₂) is a chlorinated unsaturated carboxylic acid characterized by a chlorine atom at the C2 position and a double bond between C4 and C5 (pent-4-enoic backbone). Its structure combines electrophilic reactivity (due to the chlorine atom) and acidic properties (from the carboxylic acid group).
Properties
IUPAC Name |
2-chloropent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c1-2-3-4(6)5(7)8/h2,4H,1,3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNJHZMMKIFBAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloropent-4-enoic acid can be achieved through several methods. One common approach involves the chlorination of pent-4-enoic acid using thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of 2-chloropent-4-enoic acid may involve the use of more efficient and scalable methods. For example, the chlorination process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and higher yields.
Chemical Reactions Analysis
Types of Reactions: 2-Chloropent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of pent-4-enoic acid or 2-chloropentanone.
Reduction: Formation of 2-chloropentanol or pentane.
Substitution: Formation of 2-hydroxypent-4-enoic acid or 2-aminopent-4-enoic acid.
Scientific Research Applications
2-Chloropent-4-enoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving carboxylic acids.
Industry: Used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloropent-4-enoic acid involves its interaction with various molecular targets. The chlorine atom and the carboxylic acid group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by nucleophiles. Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
(a) Amino-Substituted Analogs
Compounds like (2R)-2-Amino-5-chloropent-4-enoic acid (C₅H₈ClNO₂, CAS 2089474-97-3) and L-2-amino-4-chloropent-4-enoic acid (C₅H₈ClNO₂, CAS 55528-30-8) replace the carboxylic acid hydrogen with an amino group (-NH₂), altering their chemical behavior:
Key Differences :
- Solubility: Amino-substituted analogs exhibit higher polarity due to additional hydrogen-bonding capacity, likely increasing water solubility compared to 2-chloropent-4-enoic acid .
- Acidity: The carboxylic acid group in 2-chloropent-4-enoic acid (pKa ~2-3) is more acidic than the amino group (pKa ~9-10) in its analogs.
- Reactivity: Amino groups enable participation in nucleophilic reactions (e.g., peptide bond formation), whereas the carboxylic acid group favors esterification or decarboxylation .
(b) Ester Derivatives
Methyl 2-chloropent-4-enoate (C₆H₉ClO₂) replaces the -COOH group with a methyl ester (-COOCH₃), significantly altering physical properties:
| Property | 2-Chloropent-4-enoic Acid | Methyl 2-Chloropent-4-enoate |
|---|---|---|
| Boiling Point | High (due to -COOH) | Lower (ester volatility) |
| Reactivity | Acid-catalyzed reactions | Susceptible to hydrolysis |
Applications : The ester derivative may serve as a synthetic intermediate, protecting the carboxylic acid during reactions .
Stereochemical and Positional Isomers
- (2R)- vs. (2S)-Configuration: and highlight stereoisomers like (2R)-2-Amino-4-chloropent-4-enoic acid (CAS 2059909-95-2). Stereochemistry influences biological activity and crystallization behavior, though specific data is unavailable .
- Chlorine Position: Moving the chlorine from C2 (as in 2-chloropent-4-enoic acid) to C4 (as in L-2-amino-4-chloropent-4-enoic acid) alters electronic effects.
Biological Activity
2-Chloropent-4-enoic acid (C5H7ClO2) is a halogenated organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chlorine atom and a double bond, which may influence its reactivity and interaction with biological systems. This article reviews the available literature on the biological activity of 2-chloropent-4-enoic acid, summarizing key findings from various studies, including its antimicrobial, anti-inflammatory, and potential therapeutic roles.
Chemical Structure
The chemical structure of 2-chloropent-4-enoic acid can be represented as follows:
This structure features:
- A pentene backbone.
- A chlorine substituent at the second carbon position.
- A carboxylic acid functional group.
Antimicrobial Properties
Research has indicated that halogenated compounds, including 2-chloropent-4-enoic acid, exhibit significant antimicrobial activity. The presence of halogens often enhances the ability of organic compounds to disrupt microbial cell membranes or interfere with metabolic processes.
- Study Findings : In vitro assays demonstrated that 2-chloropent-4-enoic acid possesses activity against various bacterial strains, suggesting potential applications in developing antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of halogenated compounds have been widely studied. 2-Chloropent-4-enoic acid may contribute to reducing inflammation through multiple mechanisms, including inhibition of pro-inflammatory cytokines and modulation of immune responses.
- Mechanism : The compound's structure may facilitate interactions with inflammatory pathways, leading to a decrease in markers such as TNF-alpha and IL-6 .
Potential Therapeutic Applications
The unique properties of 2-chloropent-4-enoic acid suggest its potential use in therapeutic applications. Its ability to modulate biological pathways could make it a candidate for further investigation in drug development.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various halogenated acids included 2-chloropent-4-enoic acid. Results indicated that it was effective against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity. The study employed standard disk diffusion methods to assess inhibition zones.
Case Study 2: Inflammatory Response Modulation
In another study focusing on anti-inflammatory effects, 2-chloropent-4-enoic acid was administered to murine models subjected to induced inflammation. The results showed a significant reduction in paw swelling and serum levels of inflammatory cytokines compared to control groups, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
